Cas no 852436-82-9 (N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
852436-82-9 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:852436-82-9
MF:C22H19N5O4S
MW:449.482362985611
CID:6263196
PubChem ID:16813457
Update Time:2025-07-09

N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • AKOS024595509
    • AB00684961-01
    • N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • 852436-82-9
    • F0676-0758
    • SR-01000135654
    • SR-01000135654-1
    • N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
    • Inchi: 1S/C22H19N5O4S/c1-2-29-16-6-3-14(4-7-16)22-25-24-19-9-10-21(26-27(19)22)32-12-20(28)23-15-5-8-17-18(11-15)31-13-30-17/h3-11H,2,12-13H2,1H3,(H,23,28)
    • InChI Key: XFBJOVBJCUTBKN-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC2=C(C=1)OCO2)=O)C1C=CC2=NN=C(C3C=CC(=CC=3)OCC)N2N=1

Computed Properties

  • Exact Mass: 449.11577528g/mol
  • Monoisotopic Mass: 449.11577528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 125Ų

N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide: A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide with CAS No 852436-82-9 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. Recent studies have highlighted its unique properties and mechanisms of action, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a benzodioxole moiety and a triazolo-pyridazine ring system. The benzodioxole group is known for its aromatic stability and ability to participate in hydrogen bonding, which can enhance the compound's bioavailability. The triazolo-pyridazine ring system introduces additional complexity and functionality to the molecule. This combination of structural features contributes to the compound's potential as a therapeutic agent.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to construct the intricate architecture of this molecule. These methods not only improve the yield but also ensure the purity required for biological testing. The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide has been optimized to meet the demands of large-scale production for preclinical studies.

Biological studies on this compound have revealed promising results in terms of its pharmacological activity. Preclinical data suggest that it exhibits potent activity against various disease models, including cancer and inflammatory disorders. The compound's ability to modulate key cellular pathways makes it a potential candidate for drug development. For instance, recent research has demonstrated its capacity to inhibit specific kinases involved in tumor progression and inflammation.

In addition to its therapeutic potential, this compound has also been studied for its pharmacokinetic properties. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profile to assess its suitability as an orally administered drug. The results indicate that the compound has favorable pharmacokinetic characteristics, including good bioavailability and minimal toxicity profiles.

One of the most intriguing aspects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is its versatility in chemical modification. Scientists have explored various substitution patterns on both the benzodioxole and triazolo-pyridazine moieties to enhance its therapeutic efficacy further. These modifications have led to the discovery of analogs with improved potency and selectivity.

Looking ahead, this compound represents a significant step forward in the development of novel therapeutic agents. Its unique structure and promising biological profile position it as a valuable tool in addressing unmet medical needs. Continued research into its mechanisms of action and clinical potential will undoubtedly shed more light on its role in future drug discovery efforts.

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